molecular formula C19H17Cl3F7N5O2 B1193777 Umibecestat HCl

Umibecestat HCl

货号: B1193777
分子量: 586.7168
InChI 键: KBPLESWWYQZTNY-UXHRTOHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Umibecestat, also known as CNP-520, is a beta-secretase inhibitor and is a drug candidate for prevention trials in Alzheimer's disease. CNP520 has a selectivity, pharmacodynamics, and distribution profile suitable for AD prevention studies. CNP520 reduced brain and cerebrospinal fluid (CSF) Aβ in rats and dogs, and Aβ plaque deposition in APP-transgenic mice. CNP520 reduces Aβ load and neuroinflammation in APP‐transgenic mice

科学研究应用

Alzheimer's Disease Prevention Trials

Umibecestat was evaluated in pivotal Phase 2/3 clinical trials aimed at preventing Alzheimer's disease in cognitively unimpaired individuals at genetic risk. However, these trials were discontinued due to observed cognitive decline among participants receiving the drug, raising concerns about its safety profile. Specifically, participants exhibited mild cognitive worsening early in treatment, which reversed after discontinuation .

Cognitive Function Studies

Research has indicated that while umibecestat effectively reduced amyloid-beta levels in the brain and cerebrospinal fluid, it was associated with a statistically significant but non-progressive decline in cognitive performance on certain assessments, such as the Repeatable Battery for the Assessment of Neuropsychological Status (RBANS) . This finding suggests that while umibecestat has a pharmacological effect on amyloid levels, its impact on cognitive function may warrant further investigation.

Case Study Summary Table

Study/Trial NameObjectivePopulationKey FindingsOutcome
Alzheimer’s Prevention Initiative Generation ProgramEvaluate safety and efficacy for AD preventionCognitively unimpaired individuals at genetic risk (n=1560)Mild cognitive decline observed; reversal post-washoutDiscontinued due to safety concerns
Phase 2a StudyAssess safety and tolerabilityHealthy participants aged ≥60 years (n=~200)Safe up to 85 mg doses; reduced CSF Aβ 1-40 levelsContinued research warranted

Implications for Future Research

Despite the discontinuation of major trials, findings from studies involving umibecestat highlight critical insights into BACE inhibition's role in AD prevention. The early cognitive decline observed suggests that while lowering amyloid-beta levels is achievable, the consequences on cognitive health must be carefully monitored. Future research may focus on:

  • Long-term Effects : Investigating the long-term effects of BACE inhibition on cognitive function and overall brain health.
  • Alternative Dosing Strategies : Exploring different dosing regimens or combinations with other therapeutic agents to mitigate cognitive side effects while achieving amyloid reduction.
  • Biomarker Development : Identifying biomarkers that could predict individual responses to BACE inhibitors like umibecestat.

属性

分子式

C19H17Cl3F7N5O2

分子量

586.7168

IUPAC 名称

N-{6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-3,6-dihydro-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl}-3-chloro-5- (trifluoromethyl)pyridine-2-carboxamide dihydrochloride

InChI

InChI=1S/C19H15ClF7N5O2.2ClH/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24;;/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33);2*1H/t16-,17+;;/m0../s1

InChI 键

KBPLESWWYQZTNY-UXHRTOHASA-N

SMILES

O=C(C1=NC=C(C(F)(F)F)C=C1Cl)NC2=NC([C@]3(C)CO[C@](C(F)(F)F)(C)C(N)=N3)=C(F)C=C2.[H]Cl.[H]Cl

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

CNP520;  CNP 520;  CNP-520;  Umibecestat HCl;  Umibecestat hydrochloride

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Umibecestat HCl
Reactant of Route 2
Reactant of Route 2
Umibecestat HCl
Reactant of Route 3
Reactant of Route 3
Umibecestat HCl
Reactant of Route 4
Reactant of Route 4
Umibecestat HCl
Reactant of Route 5
Umibecestat HCl
Reactant of Route 6
Umibecestat HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。